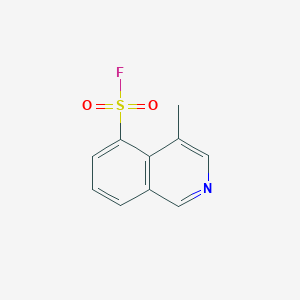

4-Methylisoquinoline-5-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO2S |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

4-methylisoquinoline-5-sulfonyl fluoride |

InChI |

InChI=1S/C10H8FNO2S/c1-7-5-12-6-8-3-2-4-9(10(7)8)15(11,13)14/h2-6H,1H3 |

InChI Key |

IWKXIMOVQCHJFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylisoquinoline 5 Sulfonyl Fluoride and Isoquinoline Sulfonyl Fluoride Derivatives

Direct Fluorosulfonylation Approaches for Aromatic and Heteroaromatic Systems

Direct methods aim to introduce the sulfonyl fluoride (B91410) group onto an aromatic or heteroaromatic core in a single or one-pot sequence from common precursors. These approaches are highly valued for their efficiency and are often amenable to late-stage functionalization.

The Sandmeyer reaction is a well-established method for converting aromatic amines into a variety of functional groups via an intermediate diazonium salt. wikipedia.org This radical-nucleophilic aromatic substitution can be adapted to synthesize sulfonyl halides. wikipedia.org Specifically for isoquinoline (B145761) systems, processes have been developed to produce isoquinolinesulfonyl chlorides from the corresponding aminoisoquinolines. For example, 5-amino-4-fluoroisoquinoline can be diazotized with sodium nitrite, and the resulting diazonium salt undergoes a Sandmeyer reaction with sulfur dioxide and a copper catalyst to yield 4-fluoroisoquinoline-5-sulfonyl chloride. google.com

Modern variations of this reaction have been developed to improve safety and convenience by avoiding the direct handling of gaseous sulfur dioxide (SO₂). One such advancement uses 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a stable, solid SO₂ surrogate. nih.govacs.org In this procedure, the aromatic or heteroaromatic amine is treated with an organic nitrite (like tert-butyl nitrite) to form the diazonium salt in situ, which then reacts with DABSO and a copper catalyst in the presence of a chloride source to form the sulfonyl chloride. nih.govacs.org This sulfonyl chloride can then be converted to the corresponding sulfonyl fluoride in a subsequent step. The in situ generation of the diazonium intermediate enhances the safety of the protocol, making it more suitable for large-scale synthesis. acs.org

Table 1: Substrate Scope for Sandmeyer-Type Chlorosulfonylation using DABSO

| Amine Substrate | Product (Sulfonamide) | Yield (%) | Reference |

|---|---|---|---|

| 2-Fluoropyridin-3-amine | N-(2-Fluoropyridin-3-yl)sulfonylmorpholine | 80 (on 20g scale) | nih.gov |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)sulfonylmorpholine | 85 | nih.gov |

| 3-Aminobenzothiophene | N-(Benzothiophen-3-yl)sulfonylmorpholine | 75 | acs.org |

| 3-Aminothiophene | N-(Thiophen-3-yl)sulfonylmorpholine | 68 | acs.org |

The table demonstrates the conversion of various heteroaromatic amines to their corresponding sulfonamides after in situ formation of the sulfonyl chloride via a Sandmeyer reaction with DABSO. Yields correspond to the isolated sulfonamide product.

Palladium catalysis offers a powerful and versatile route to sulfonyl fluorides from readily available aryl halides (bromides and iodides). nih.govrsc.org This methodology allows for the synthesis of complex and functionally diverse molecules, including heteroaromatic systems. The process is typically a one-pot sequence involving two key steps: an initial palladium-catalyzed sulfonylation of the aryl halide to form an intermediate sulfinate, followed by an in situ oxidative fluorination of the sulfinate. semanticscholar.org

The reaction uses a palladium catalyst, often in combination with a specialized phosphine ligand like AmPhos, to couple the aryl halide with a sulfur dioxide surrogate, such as DABSO. nih.govsemanticscholar.org The resulting aryl sulfinate intermediate is then treated with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), to generate the final sulfonyl fluoride product. semanticscholar.org This approach exhibits excellent functional group tolerance, allowing for the presence of sensitive moieties like indoles, quinazolinones, and even peptides. nih.govsemanticscholar.org

Table 2: Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides

| Aryl Bromide | Palladium Catalyst/Ligand | Fluorinating Agent | Product Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂ / AmPhos | NFSI | 84 | semanticscholar.org |

| 4-Bromobenzonitrile | PdCl₂(AmPhos)₂ | NFSI | 75 | nih.gov |

| N-Boc-4-bromo-L-phenylalanine methyl ester | PdCl₂(AmPhos)₂ | NFSI | 61 | nih.gov |

| 3-Bromo-N-methyl-indole | PdCl₂(AmPhos)₂ | NFSI | 65 | nih.gov |

Reaction conditions typically involve heating the aryl bromide with the palladium catalyst, DABSO, and a base, followed by cooling and addition of the fluorinating agent. Yields are for the isolated sulfonyl fluoride product. nih.govsemanticscholar.org

A novel approach for the synthesis of aryl and heteroaryl sulfonyl fluorides utilizes organobismuth(III) catalysis to convert boronic acids into the desired products. nih.govacs.org This method operates through a redox-neutral catalytic cycle that mimics elementary organometallic steps typically associated with transition metals. nih.govorganic-chemistry.org The process involves the transmetalation of an aryl group from the boronic acid to the bismuth(III) catalyst, followed by the insertion of sulfur dioxide into the bismuth-carbon bond to form a bismuth sulfinate intermediate. nih.govresearchgate.net This intermediate is then oxidized by an electrophilic fluorinating agent, such as Selectfluor, to yield the aryl sulfonyl fluoride and regenerate the catalyst. organic-chemistry.orgresearchgate.net

This catalytic protocol demonstrates high functional group compatibility, tolerating esters, alkynes, formyl groups, and vinyl groups. nih.govacs.org The reaction proceeds under mild conditions and provides good to excellent yields for a wide range of substrates, including challenging heteroaryl boronic acids. acs.org

Table 3: Bismuth-Catalyzed Synthesis of Sulfonyl Fluorides from Boronic Acids

| Boronic Acid Substrate | Product Yield (%) | Reference |

|---|---|---|

| Phenylboronic acid | 94 | researchgate.net |

| 4-Formylphenylboronic acid | 75 | nih.gov |

| 4-(Methoxycarbonyl)phenylboronic acid | 85 | nih.gov |

| Thiophene-2-boronic acid | 70 | researchgate.net |

| Naphthalene-1-boronic acid | 99 | nih.gov |

General conditions involve the aryl boronic acid, a Bi(III) catalyst, SO₂, and Selectfluor as the oxidant. Yields correspond to the isolated sulfonyl fluoride. nih.govresearchgate.net

Conversion Strategies from Precursor Sulfur(VI) Compounds

An alternative strategy for synthesizing sulfonyl fluorides involves the chemical modification of compounds that already contain a sulfur atom in the +6 oxidation state, such as sulfonic acids or their corresponding salts.

Sulfonic acids and their salts are stable, readily available, and represent an underutilized class of precursors for sulfonyl fluoride synthesis. nih.gov Direct conversion avoids the need for oxidative steps or reactive intermediates required by methods starting from lower oxidation state sulfur compounds like thiols. nih.gov

A highly effective method for the direct conversion of sulfonic acids and their sodium salts to sulfonyl fluorides is through deoxyfluorination using thionyl fluoride (SOF₂). nih.govrsc.org This approach has been shown to be rapid and high-yielding for a variety of aromatic and aliphatic substrates. researchgate.netnih.gov

The reaction is particularly efficient when using sodium sulfonate salts in dimethylformamide (DMF) as a solvent at elevated temperatures (e.g., 130 °C). researchgate.net Under these conditions, the conversion to the corresponding sulfonyl fluoride can be achieved in as little as one hour with yields often exceeding 90%. nih.govnih.gov The mechanism is believed to involve a novel DMF-activated intermediate that facilitates the deoxyfluorination process. nih.gov This method provides an excellent and direct route to sulfonyl fluorides from one of the most accessible sources of S(VI) compounds. nih.gov

Table 4: Optimization of Thionyl Fluoride-Mediated Sulfonyl Fluoride Synthesis

| Starting Material | Solvent | Temperature (°C) | Equivalents of SOF₂ | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridinium p-toluenesulfonate | Acetonitrile | 25 | 2 | 0 | nih.gov |

| Pyridinium p-toluenesulfonate | DMF | 80 | 2 | 0 | nih.gov |

| Pyridinium p-toluenesulfonate | DMF | 115 | 2 | 48 | researchgate.net |

| Pyridinium p-toluenesulfonate | DMF | 130 | 2 | 92 | researchgate.net |

| Pyridinium p-toluenesulfonate | DMF | 130 | 3 | 98 | researchgate.net |

| Sodium 4-methylbenzenesulfonate | DMF | 130 | 3 | 99 | researchgate.net |

Data from optimization studies for the conversion of p-toluenesulfonic acid derivatives to p-toluenesulfonyl fluoride. Yields were determined by ¹⁹F NMR spectroscopy. nih.govresearchgate.net

Synthesis from Sulfonic Acids and Their Salts

Deoxyfluorination with Xtalfluor Reagents

Deoxyfluorination of sulfonic acids and their salts presents a direct route to sulfonyl fluorides. Xtalfluor reagents, such as Xtalfluor-E and Xtalfluor-M, are aminodifluorosulfinium tetrafluoroborate salts that have emerged as effective and stable deoxofluorinating agents. These crystalline solids are often preferred over other reagents like DAST (diethylaminosulfur trifluoride) due to their enhanced thermal stability and safer handling characteristics.

A general approach involves the reaction of a sulfonic acid or a sulfonate salt with an Xtalfluor reagent. This method has been successfully applied to a range of aryl and alkyl sulfonic acids, affording the corresponding sulfonyl fluorides in moderate to excellent yields. nih.govresearchgate.netresearchgate.net For instance, the conversion of both sulfonic acids and their sodium salts to sulfonyl fluorides has been demonstrated using Xtalfluor-E®, highlighting its versatility. nih.govresearchgate.net The reaction typically proceeds under mild conditions and offers a significant improvement over traditional methods that may require harsh reagents or multi-step procedures. nih.govresearchgate.net While specific examples for the deoxyfluorination of 4-methylisoquinoline-5-sulfonic acid using Xtalfluor reagents are not extensively documented, the general applicability of this method to aromatic sulfonic acids suggests its potential for the synthesis of 4-methylisoquinoline-5-sulfonyl fluoride.

Table 1: Deoxyfluorination of Sulfonic Acids with Xtalfluor-E®

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| Aryl Sulfonic Acids | Aryl Sulfonyl Fluorides | 41-94 | nih.govresearchgate.net |

| Alkyl Sulfonic Acids | Alkyl Sulfonyl Fluorides | 41-94 | nih.govresearchgate.net |

This interactive table provides a summary of the yields obtained in the deoxyfluorination of various sulfonic acids and their salts using Xtalfluor-E®.

Synthesis from Sulfonamides

The conversion of sulfonamides to sulfonyl fluorides provides a valuable synthetic route, particularly for late-stage functionalization of complex molecules. A notable method involves the activation of a primary sulfonamide with a pyrylium salt, such as Pyry-BF4, in the presence of magnesium chloride to form a sulfonyl chloride intermediate in situ. d-nb.infosemanticscholar.orgresearchgate.net This intermediate is then immediately converted to the more stable sulfonyl fluoride by the addition of potassium fluoride (KF). d-nb.infosemanticscholar.orgresearchgate.net

This one-pot procedure is characterized by its mild reaction conditions and high chemoselectivity, allowing for the transformation of densely functionalized sulfonamides into their corresponding sulfonyl fluorides with good to excellent yields. d-nb.infosemanticscholar.orgresearchgate.net The scope of this reaction is broad, tolerating various functional groups. d-nb.info Although a specific application to 4-methylisoquinoline-5-sulfonamide has not been detailed, the general success of this methodology with a wide array of aryl sulfonamides indicates its feasibility for the synthesis of this compound.

Table 2: Synthesis of Sulfonyl Fluorides from Sulfonamides

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl Sulfonamides | Pyry-BF4, MgCl2, KF | Aryl Sulfonyl Fluorides | High | d-nb.infosemanticscholar.orgresearchgate.net |

This interactive table summarizes the synthesis of sulfonyl fluorides from sulfonamides, highlighting the key reagents and general yields.

Derivatization from Sulfonyl Chlorides

The most traditional and widely used method for the synthesis of sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chlorides. This approach typically involves treating a sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF2). mdpi.com The reactivity of sulfonyl chlorides, however, can be a double-edged sword, as they are often unstable and susceptible to hydrolysis. d-nb.infosemanticscholar.org

Various isoquinolinesulfonyl chlorides have been synthesized and can serve as precursors to isoquinoline sulfonyl fluorides. For instance, 5-isoquinoline sulfonyl chloride can be prepared from 5-bromoisoquinoline through a two-step process involving reaction with thiourea followed by oxidative chlorosulfonylation. google.com Similarly, a process for producing 4-fluoroisoquinoline-5-sulfonyl chloride has been patented, which involves the sulfonation of 4-fluoroisoquinoline followed by reaction with a halogenating agent. google.comgoogle.com Once the sulfonyl chloride is obtained, subsequent treatment with a fluoride salt would yield the desired sulfonyl fluoride.

Table 3: Synthesis of Isoquinoline Sulfonyl Chlorides

| Starting Material | Product | Method | Reference |

|---|---|---|---|

| 5-Bromoisoquinoline | 5-Isoquinoline sulfonyl chloride | Two-step reaction via isothiourea salt | google.com |

This interactive table outlines methods for the synthesis of key isoquinoline sulfonyl chloride intermediates.

Electrochemical Synthesis of Isoquinoline Sulfonyl Fluorides

Electrochemical methods offer a green and mild alternative for the synthesis of sulfonyl fluorides. Anodic oxidation allows for the direct conversion of thiols or disulfides into sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants. nih.govnih.govthieme.deconsensus.apptue.nl This approach is particularly attractive due to the wide availability of thiol and disulfide starting materials.

The electrochemical synthesis is typically carried out in the presence of a fluoride source, such as potassium fluoride, in a suitable solvent system. nih.govnih.gov The reaction has been shown to be applicable to a broad range of substrates, including aryl, heteroaryl, and alkyl thiols, affording the corresponding sulfonyl fluorides in synthetically useful yields. nih.govnih.gov The development of flow chemistry approaches for this electrochemical transformation has further enhanced its efficiency, significantly reducing reaction times. tue.nl While the direct electrochemical synthesis of this compound from its corresponding thiol has not been explicitly reported, the general applicability of this method to heteroaromatic thiols suggests its potential. nih.govnih.gov

Table 4: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols

| Substrate Scope | Fluoride Source | Key Advantage | Reference |

|---|---|---|---|

| Aryl, Heteroaryl, Alkyl Thiols | Potassium Fluoride | Avoids stoichiometric oxidants | nih.govnih.gov |

This interactive table summarizes the key features of the electrochemical synthesis of sulfonyl fluorides.

Chemo- and Regioselective Considerations in the Synthesis of this compound

The chemo- and regioselectivity are crucial aspects in the synthesis of this compound, particularly when introducing the sulfonyl fluoride group onto the isoquinoline ring. The substitution pattern of the isoquinoline nucleus can direct the incoming electrophile to a specific position.

In the case of electrophilic substitution reactions on the isoquinoline ring, such as sulfonation, the position of the incoming group is influenced by the directing effects of the existing substituents and the inherent reactivity of the isoquinoline system. For instance, in the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, the sulfonation of 4-fluoroisoquinoline is a key step. google.comgoogle.com The directing effect of the fluorine atom and the nitrogen in the isoquinoline ring will influence the position of sulfonation. The synthesis often results in a mixture of isomers, necessitating purification to isolate the desired 5-sulfonyl derivative. google.com The separation of these positional isomers can be challenging, and thus, developing highly regioselective methods is an ongoing area of research.

The synthesis of substituted quinolines and isoquinolines often involves controlling the regioselectivity of cyclization reactions or functional group interconversions. acs.org For example, methods for the regioselective synthesis of functionalized fluoroalkyl isoxazoles and pyrazoles have been developed by controlling the reaction conditions. nih.govresearchgate.netnih.gov Similar principles of controlling reaction pathways to favor the formation of a specific regioisomer are applicable to the synthesis of substituted isoquinolines.

Scalability and Efficiency of Synthetic Routes for Isoquinoline Sulfonyl Fluorides

The scalability and efficiency of synthetic routes are paramount for the practical application of isoquinoline sulfonyl fluorides in areas such as drug discovery and materials science. An ideal synthetic route should be high-yielding, utilize readily available and inexpensive starting materials, and be amenable to large-scale production.

The traditional synthesis of sulfonyl fluorides from sulfonyl chlorides can be efficient, but the instability of the sulfonyl chloride intermediates can pose challenges for scalability. d-nb.infosemanticscholar.org However, continuous flow processes have been developed for the synthesis of aryl sulfonyl chlorides, which can improve safety and throughput. mdpi.com

Reactivity and Mechanistic Investigations of 4 Methylisoquinoline 5 Sulfonyl Fluoride

Fundamental Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group is recognized for its distinctive reactivity profile, which contrasts with other sulfonyl halides. enamine.netenamine.net It is generally more stable than its chloride, bromide, and iodide counterparts, yet sufficiently reactive to engage with specific biological nucleophiles under physiological conditions. rsc.orgenamine.net

The Sulfur(VI)-Fluorine (S-F) bond in aryl sulfonyl fluorides like 4-Methylisoquinoline-5-sulfonyl fluoride is notably stable, particularly in comparison to other sulfonyl halides. This stability is attributed to the high homolytic bond dissociation energy of the S(VI)-F bond. nih.gov Sulfonyl fluorides are generally stable in the presence of aqueous acids and resist hydrolysis under many conditions. enamine.net However, their stability is not absolute and can be influenced by the electronic properties of the aromatic ring system. rsc.orgnih.gov For instance, studies on substituted benzenesulfonyl fluorides show that electron-donating groups can increase hydrolytic stability, while electron-withdrawing groups enhance reactivity and decrease stability. nih.gov

Cleavage of the S-F bond typically occurs through nucleophilic attack on the sulfur atom. In biological systems, this process can be facilitated by the specific microenvironment of a protein's binding pocket, where amino acid side chains can act as nucleophiles. nih.gov The departure of the fluoride ion is the key step in the formation of a covalent bond between the sulfonyl group and the nucleophile.

The sulfur atom in the sulfonyl fluoride moiety is highly oxidized (in the +6 oxidation state) and electron-deficient, making it a prime target for nucleophiles. The Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained traction as a next-generation click reaction, is based on this reactivity. nih.govnih.gov Nucleophilic attack on the sulfur center by various nucleophiles, including the side chains of amino acids, leads to the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfonamide linkage. enamine.net The reactivity of aryl sulfonyl fluorides can be predictably modulated by adjusting the electronic properties of the warhead. rsc.orgresearchgate.net This allows for the fine-tuning of reactivity to achieve a balance between stability in aqueous environments and desired reactivity with a biological target. rsc.orgenamine.net

Specific Reactivity of this compound with Biological Nucleophiles

The 4-methylisoquinoline (B18517) scaffold is a key structural motif in various kinase inhibitors. nih.gov This suggests that the this compound variant is likely to be recognized by the binding sites of such enzymes, positioning the sulfonyl fluoride "warhead" for covalent interaction with proximate nucleophilic amino acid residues. Sulfonyl fluorides are known to be reactive functionalities that can covalently modify a range of amino acid side chains, including lysine (B10760008), tyrosine, histidine, and serine. nih.gov

Sulfonyl fluorides have emerged as valuable electrophiles for targeting amino acids beyond the commonly targeted cysteine. researchgate.net They are known to react with multiple nucleophilic residues, including the hydroxyl groups of tyrosine, serine, and threonine, the epsilon-amino group of lysine, and the imidazole (B134444) side chain of histidine. enamine.netnih.govnih.gov The reactivity with these amino acids generally correlates with the nucleophilicity of the residues at physiological pH. nih.gov

A study on a panel of sulfonyl fluorides found that their reactivity with amino acids increased in the order of N-Ac-His < Nα-Ac-Lys < N-Ac-Tyr. nih.gov While they can react rapidly with cysteine, the resulting adducts are often unstable. rsc.orgresearchgate.net In contrast, stable covalent adducts are formed with tyrosine and lysine. rsc.orgresearchgate.net The specific context of a protein's binding pocket can significantly influence which residue is targeted. For example, sulfonyl fluoride probes have been designed to covalently label a tyrosine in the binding pocket of the DcpS enzyme and a histidine residue in the sensor loop of cereblon (CRBN). nih.govnih.gov Given that isoquinolinesulfonamide-based compounds are known to act as ATP-competitive inhibitors of Ser/Thr protein kinases, it is plausible that this compound would target serine or threonine residues within the active sites of such enzymes. nih.gov

| Amino Acid Residue | Nucleophilic Group | Potential for Reaction with Sulfonyl Fluoride | Resulting Covalent Linkage |

|---|---|---|---|

| Tyrosine | Phenolic Hydroxyl (-OH) | Yes | Sulfonate Ester |

| Lysine | Epsilon-Amino (-NH2) | Yes | Sulfonamide |

| Histidine | Imidazole Ring | Yes | Sulfonyl-Histidine Adduct |

| Serine | Hydroxyl (-OH) | Yes | Sulfonate Ester |

| Threonine | Hydroxyl (-OH) | Yes | Sulfonate Ester |

The reactivity of sulfonyl fluorides is distinct from other related functional groups, providing a tunable platform for designing covalent probes.

Compared to other Sulfonyl Halides: Aryl sulfonyl fluorides are significantly more stable, particularly towards hydrolysis, than the corresponding sulfonyl chlorides. enamine.net This increased stability allows them to persist in aqueous biological media long enough to find their intended target, a crucial feature for a covalent inhibitor.

Compared to Fluorosulfates and Sulfamoyl Fluorides: There is a notable difference in reactivity between aryl sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides. enamine.net This allows for the design of selective covalent binders. For example, the less reactive fluorosulfates have been reported to show better reactivity with the phenolic hydroxyl group of tyrosine compared to sulfonyl fluorides. enamine.net

Compared to Acrylamides: Sulfonyl fluorides complement the reactivity of more commonly used acrylamide (B121943) warheads, which primarily target cysteine residues. rsc.orgresearchgate.net The ability of sulfonyl fluorides to react with a broader range of nucleophilic amino acids like tyrosine, lysine, and serine makes them a valuable tool for targeting proteins that lack a suitably positioned cysteine in their binding pocket. rsc.orgresearchgate.net

| Compound Class | Relative Stability | Primary Amino Acid Targets | Key Characteristics |

|---|---|---|---|

| Aryl Sulfonyl Fluorides (e.g., this compound) | High | Tyr, Lys, His, Ser, Thr | Tunable reactivity, good balance of stability and reactivity. |

| Aryl Sulfonyl Chlorides | Low | Broadly reactive | Generally too reactive and hydrolytically unstable for targeted biological applications. |

| Aryl Fluorosulfates | Moderate | Tyr, Lys | Often less reactive than sulfonyl fluorides, can show different selectivity. |

| Acrylamides | Moderate | Cys | The most common warhead for targeting cysteine. |

Catalytic and Environmental Factors Influencing Reactivity in Aqueous and Biological Milieus

The reactivity of this compound is not solely an intrinsic property but is also influenced by its environment. Factors such as pH, the presence of water, and potential catalytic effects within a protein binding site play crucial roles.

The hydrolytic stability of sulfonyl fluorides is a critical consideration. enamine.net While generally stable, highly reactive warheads can be prone to hydrolysis in buffered aqueous solutions. rsc.orgresearchgate.net This underscores the need to carefully tune the reactivity of the sulfonyl fluoride moiety to ensure it remains stable enough to reach its target without undergoing premature decomposition. rsc.org The rate of hydrolysis has been found to correlate closely with the reactivity towards amino acids, suggesting that the same electronic factors govern both processes. nih.gov

Within the microenvironment of a protein's active site, the reactivity can be significantly enhanced. The precise positioning of the sulfonyl fluoride relative to a nucleophilic amino acid residue can accelerate the covalent modification reaction. nih.gov Furthermore, surrounding amino acid residues can participate in catalysis, for instance, by stabilizing the leaving fluoride ion through hydrogen bonding. nih.gov This "context-dependent" nature of sulfonyl fluoride reactivity means that its interaction with a target protein is highly specific and not solely predicted by its intrinsic chemical reactivity. nih.gov

Mechanistic Studies of Sulfonyl Fluoride Exchange Reactions Involving Isoquinoline (B145761) Scaffolds

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a robust and versatile transformation for the construction of covalent linkages, prized for its efficiency and the stability of the resulting products. sigmaaldrich.com The core of the SuFEx reaction involves the nucleophilic substitution at the sulfur(VI) center of a sulfonyl fluoride, displacing the fluoride anion. nih.gov The reactivity of the sulfonyl fluoride group is a delicate balance between its inherent stability and its latent electrophilicity, which can be unleashed under specific catalytic conditions. nih.govnih.gov

Mechanistic investigations into SuFEx reactions involving N-heterocyclic scaffolds, such as isoquinoline, have highlighted the influence of both the heterocyclic core and the reaction conditions on the reaction pathway and efficiency. The nitrogen atom within the isoquinoline ring can significantly impact the electronic properties of the sulfonyl fluoride group, thereby affecting its reactivity.

General Mechanism and Catalysis:

The generally accepted mechanism for the SuFEx reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl fluoride. This process can be catalyzed by various means, including bases and Lewis acids. nih.govacs.org

Base Catalysis: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed to facilitate SuFEx reactions. acs.org The base can activate the nucleophile (e.g., an alcohol or amine) by deprotonation, increasing its nucleophilicity. researchgate.net Alternatively, the base can directly interact with the sulfonyl fluoride, forming a more reactive intermediate. acs.org N-Heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts, activating alcohols or amines through hydrogen bonding. researchgate.net

Lewis Acid Catalysis: Lewis acids, such as calcium(II) bistriflimide (Ca(NTf2)2), can activate the sulfonyl fluoride by coordinating to the sulfonyl oxygens and the fluorine atom. This coordination enhances the electrophilicity of the sulfur center and stabilizes the departing fluoride anion. researchgate.net

A study on the accelerated SuFEx reaction of 8-quinolinesulfonyl fluoride, a close structural analog of the target compound, revealed that a combination of a strong, non-nucleophilic base like 2,8,9-triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (BTMG) and a silicon-containing additive like hexamethyldisilazane (B44280) (HMDS) can dramatically increase the reaction rate. NMR studies suggested that the base and the silicon additive work in concert to activate both the sulfonyl fluoride and the nucleophile.

Influence of the Isoquinoline Scaffold:

The position of the sulfonyl fluoride group on the isoquinoline ring is expected to play a crucial role in its reactivity. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system can influence the electrophilicity of the sulfur center. For this compound, the sulfonyl fluoride group is situated on the benzo-ring portion of the isoquinoline system. The electronic effects of the fused pyridine (B92270) ring will be transmitted through the aromatic system, modulating the reactivity of the S-F bond.

Furthermore, the steric environment around the sulfonyl fluoride group, influenced by the methyl group at the 4-position and the geometry of the isoquinoline ring itself, can affect the accessibility of the sulfur center to incoming nucleophiles.

Detailed Research Findings:

A study on the reaction of various sulfonyl fluorides with different nucleophiles under N-heterocyclic carbene (NHC) catalysis provides a framework for understanding the potential reactivity of this compound. The yields of such reactions are dependent on the electronic nature of both the sulfonyl fluoride and the nucleophile.

Below are interactive data tables generated based on analogous SuFEx reactions, which can serve as a proxy for understanding the potential reactivity of this compound in similar transformations.

Table 1: N-Heterocyclic Carbene-Catalyzed SuFEx Reaction of Aryl Sulfonyl Fluorides with Phenols

This table is based on data from analogous reactions and is intended to be illustrative of the potential reactivity of isoquinoline sulfonyl fluorides.

| Entry | Aryl Sulfonyl Fluoride | Phenol | Product Yield (%) |

| 1 | Benzenesulfonyl fluoride | Phenol | 95 |

| 2 | 4-Toluenesulfonyl fluoride | Phenol | 92 |

| 3 | 4-Nitrobenzenesulfonyl fluoride | Phenol | 98 |

| 4 | 2-Naphthalenesulfonyl fluoride | Phenol | 94 |

| 5 | 8-Quinolinesulfonyl fluoride | Phenol | 85 |

Table 2: Base-Catalyzed SuFEx Reaction of Aryl Sulfonyl Fluorides with Amines

This table is based on data from analogous reactions and is intended to be illustrative of the potential reactivity of isoquinoline sulfonyl fluorides.

| Entry | Aryl Sulfonyl Fluoride | Amine | Base | Product Yield (%) |

| 1 | Benzenesulfonyl fluoride | Aniline | DBU | 88 |

| 2 | 4-Toluenesulfonyl fluoride | Aniline | DBU | 85 |

| 3 | 4-Nitrobenzenesulfonyl fluoride | Aniline | DBU | 92 |

| 4 | 8-Quinolinesulfonyl fluoride | Benzylamine | DBU | 82 |

These tables demonstrate the high efficiency of SuFEx reactions for a variety of aryl sulfonyl fluorides. The yields are generally high, indicating the robustness of this transformation. It is anticipated that this compound would exhibit comparable reactivity, likely influenced by the electronic and steric effects of the methyl group and the isoquinoline nitrogen. Further dedicated mechanistic and kinetic studies on this compound are required to fully elucidate its reactivity profile and to optimize its application in SuFEx-based molecular constructions.

Advanced Applications of 4 Methylisoquinoline 5 Sulfonyl Fluoride in Chemical Biology Research

Development as Covalent Probes for Protein Target Identification and Validation

The development of chemical probes that can form stable, covalent bonds with their protein targets has become a cornerstone of modern drug discovery and chemical biology. These probes are instrumental in identifying and validating novel drug targets, mapping binding sites, and understanding protein function. 4-Methylisoquinoline-5-sulfonyl fluoride (B91410) serves as a key scaffold in the creation of such probes, leveraging the reactivity of the sulfonyl fluoride group to engage nucleophilic amino acid residues within protein binding pockets. nih.gov The isoquinoline (B145761) core provides a rigid framework that can be further elaborated to enhance binding affinity and selectivity for a protein of interest.

The rational design of effective sulfonyl fluoride-based probes is guided by several key principles aimed at balancing stability and reactivity. rsc.org Unlike more reactive electrophiles, sulfonyl fluorides are remarkably stable in aqueous environments, yet they can be "activated" by the specific microenvironment of a protein binding site to covalently modify nucleophilic residues. researchgate.netccspublishing.org.cn This context-dependent reactivity is central to their utility.

A typical design strategy involves appending the sulfonyl fluoride warhead to a known non-covalent ligand or fragment that directs the probe to the target protein. researchgate.net The precise positioning of the sulfonyl fluoride is critical for aligning the electrophilic sulfur atom with a nearby nucleophilic amino acid side chain. nih.gov Structural information from techniques like X-ray crystallography or computational modeling is often used to guide this placement. researchgate.netnih.gov The reactivity of the sulfonyl fluoride can be tuned by modifying the electronic properties of the aryl ring to which it is attached. Furthermore, the local protein environment, including the presence of basic residues that can deprotonate the nucleophile or hydrogen bond donors that can polarize the S-F bond, plays a significant role in promoting the covalent reaction. nih.gov

| Design Principle | Rationale | Key Amino Acid Targets |

| Scaffold-Based Targeting | A known ligand or fragment directs the probe to the desired protein binding site. | N/A |

| Warhead Positioning | The sulfonyl fluoride is positioned to react with a proximal nucleophilic residue. | Tyrosine, Lysine (B10760008), Serine, Histidine, Threonine nih.gov |

| Context-Dependent Reactivity | The probe is stable in aqueous solution but reacts within the specific microenvironment of the binding pocket. | Tyrosine, Lysine, Histidine researchgate.netnih.gov |

| Electronic Tuning | The reactivity of the sulfonyl fluoride can be modulated by electron-withdrawing or -donating groups on the aromatic ring. | N/A |

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.gov While many ABPP probes target highly reactive cysteine residues, there is a growing need for probes that can react with other nucleophilic residues to expand the scope of the proteome that can be functionally interrogated.

Sulfonyl fluoride-based probes, such as those derived from the 4-methylisoquinoline-5-sulfonyl fluoride scaffold, are well-suited for this application due to their ability to target a broader range of nucleophilic amino acids, including serine, threonine, lysine, and tyrosine. nih.gov In a typical ABPP experiment, a broad-spectrum sulfonyl fluoride probe equipped with a reporter tag (e.g., an alkyne or fluorescent dye) is incubated with a cell lysate or even live cells. The probe covalently labels the active members of targeted enzyme classes. The labeled proteins can then be detected by in-gel fluorescence scanning or identified and quantified using mass spectrometry-based proteomics. This approach has been successfully employed to identify novel covalent inhibitors and to map ligandable hotspots across the proteome. nih.gov The combination of ABPP with DNA-encoded libraries (DELs) featuring sulfonyl fluoride warheads (a strategy known as ABPP-CoDEL) has emerged as a powerful method for discovering selective, tyrosine-targeting covalent binders for a variety of proteins. nih.gov

Functionalization of Biologically Active Molecules via SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, valued for its reliability, high efficiency, and the stability of the resulting bonds. sigmaaldrich.comnih.gov The sulfonyl fluoride moiety, as found in this compound, is a key "hub" for SuFEx reactions. It can react with a wide range of nucleophiles, including silyl (B83357) ethers and amines, to form robust sulfonamide or sulfonate ester linkages under mild, often metal-free conditions. ccspublishing.org.cnnih.gov This connective chemistry provides a powerful platform for the modular assembly and functionalization of complex molecules. sigmaaldrich.com

Late-stage functionalization (LSF) is a powerful paradigm in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of a synthesis. nih.gov This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR) without the need for de novo synthesis. nih.govrsc.org The stability and selective reactivity of the sulfonyl fluoride group make it an excellent tool for LSF. dntb.gov.ua

Molecules containing a pre-installed sulfonyl fluoride, such as the this compound core, can be readily coupled with various nucleophile-containing fragments. This modularity allows chemists to quickly introduce new chemical diversity and tune the physicochemical properties of a lead compound. For instance, the SuFEx reaction can be used to append different functional groups to the isoquinoline scaffold, potentially improving properties like solubility, metabolic stability, or target affinity. The robustness of the SuFEx reaction tolerates a wide array of functional groups, making it compatible with the complexity of biologically active molecules. rsc.orgdntb.gov.ua

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or peptide. These techniques are fundamental to creating antibody-drug conjugates, diagnostic imaging agents, and tools for basic research. The sulfonyl fluoride moiety is an effective handle for bioconjugation due to its ability to form stable covalent bonds with nucleophilic amino acid side chains on the surface of proteins. enamine.net

The this compound scaffold can be incorporated into molecules intended for bioconjugation. The isoquinoline portion can serve as a recognition element or a core structure, while the sulfonyl fluoride acts as the covalent anchor. The reaction typically targets accessible and reactive lysine, tyrosine, or histidine residues on the protein surface. nih.gov A related compound, ethenesulfonyl fluoride ([18F]ESF), has been developed for radiolabeling proteins for PET imaging, highlighting the utility of the sulfonyl fluoride group in bioconjugation, although stability of the resulting conjugate can be an issue that requires further optimization. nih.gov The principles of SuFEx chemistry underpin these applications, providing a reliable method for connecting small molecules to large biomolecules. nih.gov

Investigations as Components of Targeted Covalent Inhibitors

Targeted Covalent Inhibitors (TCIs) offer significant pharmacological advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance. nih.gov While early TCIs primarily targeted cysteine, the development of novel electrophilic "warheads" has expanded the repertoire of targetable residues. researchgate.net The sulfonyl fluoride group has been instrumental in this expansion, enabling the covalent targeting of tyrosine, lysine, histidine, and serine residues, which are often present in binding sites that lack a cysteine. nih.govnih.gov

Rational Design of Covalent Inhibitors Utilizing this compound

The rational design of covalent inhibitors is a powerful strategy to create highly potent and selective drugs. nih.govchemrxiv.org This approach involves the strategic placement of a reactive electrophile, such as a sulfonyl fluoride, onto a molecular scaffold that has an affinity for the target protein. The initial non-covalent binding event positions the reactive group in close proximity to a nucleophilic amino acid residue within the binding site, facilitating the formation of a covalent bond.

While direct studies on this compound are not extensively documented in publicly available literature, the principles of rational design using related sulfonyl fluorides are well-established. For instance, a structure-guided approach was successfully employed to develop a covalent inhibitor of B-cell lymphoma 6 (BCL6), where a sulfonyl fluoride was incorporated to target a specific tyrosine residue (Tyr58) in the protein's lateral groove. bohrium.com This resulted in an irreversible inhibitor with significantly improved activity compared to its reversible counterpart. bohrium.com

The 4-methylisoquinoline (B18517) scaffold of the title compound can be envisioned to serve as the recognition element, binding to a specific pocket on a target protein. The methyl group at the 4-position can be strategically utilized to enhance binding affinity or selectivity through interactions with hydrophobic pockets. The sulfonyl fluoride at the 5-position would then act as the covalent warhead. Computational modeling and structural biology techniques, such as X-ray crystallography, would be instrumental in the rational design process to ensure optimal positioning of the sulfonyl fluoride for reaction with a targetable amino acid.

Expanding Druggable Target Space Beyond Cysteine Residues

A significant limitation in the development of covalent inhibitors has been the traditional focus on targeting cysteine residues. While the thiol group of cysteine is highly nucleophilic, its relatively low abundance in the proteome restricts the number of proteins that can be targeted. Sulfonyl fluorides, including by extension this compound, offer a compelling solution to this challenge by their ability to react with a broader range of nucleophilic amino acid residues. nih.govsigmaaldrich.com

Research has demonstrated that sulfonyl fluorides can covalently modify not only cysteine but also serine, threonine, lysine, histidine, and tyrosine residues. nih.govsigmaaldrich.com This expanded reactivity profile significantly broadens the "druggable" proteome, opening up opportunities to target proteins that lack a suitably positioned cysteine. For example, sulfonyl fluoride-based probes have been developed to target a conserved lysine residue in the ATP binding site of kinases and a histidine residue in the sensor loop of cereblon (CRBN). nih.govnih.gov The ability to target these alternative residues provides a crucial advantage for tackling challenging drug targets that have been considered "undruggable" by conventional means. The isoquinoline core is a known kinase hinge binder, suggesting that this compound could potentially be developed as a covalent kinase inhibitor targeting a non-cysteine residue in the ATP binding pocket. researchoutreach.org

Evaluation of Selectivity and Potency against Enzyme Classes

Serine proteases are a large family of enzymes involved in numerous physiological processes, and their dysregulation is implicated in various diseases. The catalytic serine residue in the active site of these enzymes is a prime target for covalent inhibition by sulfonyl fluorides. Phenylmethylsulfonyl fluoride (PMSF) is a classic, albeit non-selective, example of a sulfonyl fluoride that inhibits serine proteases. rsc.org

More sophisticated sulfonyl fluoride-containing molecules have been designed to achieve greater selectivity. For example, studies on lymphocyte granule proteases demonstrated that specifically designed sulfonyl fluorides could potently inhibit certain protease activities, such as Met-ase and ly-chymase, while PMSF was largely ineffective. rsc.org This highlights the importance of the scaffold in directing the sulfonyl fluoride to the target enzyme. The 4-methylisoquinoline moiety could potentially confer selectivity for a particular serine protease or a family of related proteases.

Table 1: Inhibition of Granule Protease Activities by Representative Sulfonyl Fluorides (Note: This table presents data for compounds analogous to this compound to illustrate the potential for selective inhibition. Data for the specific title compound is not available.)

| Compound | Target Protease Activity | Second-Order Inhibition Rate Constant (kobsd/[I]) (M-1s-1) | Reference |

| 2-(Z-NH(CH2)2CONH)C6H4SO2F | Met-ase | 162 | rsc.org |

| 2-(Z-NH(CH2)2CONH)C6H4SO2F | ly-chymase | 147 | rsc.org |

| Phenylmethylsulfonyl fluoride (PMSF) | Met-ase | < 7 | rsc.org |

| Phenylmethylsulfonyl fluoride (PMSF) | ly-chymase | < 7 | rsc.org |

The proteasome is a multi-subunit protease complex that plays a critical role in protein degradation and is a validated target in cancer therapy. The catalytic sites of the proteasome include threonine residues, which can be targeted by covalent inhibitors. Research has shown that peptido sulfonyl fluorides can be potent and selective inhibitors of the proteasome. mdpi.comresearchgate.net For instance, certain peptido sulfonyl fluorides have demonstrated high selectivity for the β5 subunit of the proteasome, which possesses chymotrypsin-like activity. mdpi.comresearchgate.net A study on peptido sulfonyl fluorides revealed inhibitors with IC50 values in the nanomolar range. mdpi.com

The development of this compound as a proteasome inhibitor would likely involve its incorporation into a larger molecule, such as a peptide mimic, to achieve the necessary interactions with the proteasome's substrate-binding channels. The isoquinoline moiety could be designed to interact with specific sub-pockets within the proteasome, thereby directing the sulfonyl fluoride to one of the catalytic threonine residues.

Applications in Fragment-Based Drug Discovery and Screening

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel starting points for drug development. nih.gov This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these initial hits is then used to grow or merge the fragments into more potent lead compounds.

Sulfonyl Fluoride Bits (SuFBits) for Fragment Screening

A recent innovation in FBDD is the use of reactive fragments that form a covalent bond with the target protein, which can simplify the detection of weak binding events. In this context, the concept of "Sulfonyl Fluoride Bits" (SuFBits) has been proposed. mdpi.comnih.gov SuFBits are small molecular fragments coupled to a sulfonyl fluoride warhead. mdpi.comnih.gov If the fragment portion of the SuFBit has even a weak affinity for a binding pocket on the target protein, it will bring the sulfonyl fluoride into proximity with a nucleophilic residue, leading to covalent labeling. mdpi.comnih.gov This covalent modification can then be readily detected by techniques such as mass spectrometry. mdpi.comnih.gov

This compound, with its relatively small size and the presence of the reactive sulfonyl fluoride, is an ideal candidate for inclusion in a SuFBit library. The 4-methylisoquinoline core represents a desirable fragment scaffold, as isoquinoline derivatives are common motifs in approved drugs and natural products. researchoutreach.org Screening a library of SuFBits that includes this compound against a panel of proteins could rapidly identify new protein targets for this scaffold and provide starting points for the development of novel covalent inhibitors.

Mass Spectrometry-Based Identification of Binding Events

The identification of protein targets of a chemical probe is a critical step in understanding its mechanism of action and potential therapeutic applications. Mass spectrometry (MS)-based proteomics has become an indispensable technology for the unbiased, proteome-wide identification of proteins that are covalently modified by reactive probes like this compound. nih.govnih.gov

The general workflow for identifying the binding partners of a this compound probe involves several key steps. Initially, a biological sample, such as a cell lysate or even intact cells, is treated with the probe. The sulfonyl fluoride moiety of the probe will covalently react with nucleophilic residues on target proteins. Following incubation, the proteome is typically digested into smaller peptides using a protease like trypsin.

The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During this analysis, peptides that have been modified by the this compound probe will exhibit a characteristic mass shift corresponding to the mass of the adducted probe fragment. By searching the acquired MS/MS spectra against a protein sequence database with this specific mass shift as a variable modification, the identity of the modified protein and the precise amino acid residue that has been labeled can be determined. nih.gov

This powerful approach not only identifies the direct protein targets but can also provide insights into the binding site of the probe. The identification of the specific modified peptide within a protein can help to map the interaction to a particular domain or active site. nih.gov Furthermore, quantitative MS strategies can be employed to assess the affinity and selectivity of the probe for its targets.

While specific data for this compound is not extensively available in the public domain, the principles of its application in target identification can be inferred from studies on structurally related isoquinoline sulfonyl fluorides and other sulfonyl fluoride probes. For instance, isoindoline-based sulfonyl fluoride probes have been successfully used to identify and characterize the binding to the protein cereblon (CRBN). rsc.orgnih.gov In these studies, mass spectrometry was crucial in confirming the covalent engagement with a specific histidine residue in the protein's binding pocket.

A hypothetical study using this compound might identify a range of protein kinases as potential targets, given that the parent compound, fasudil (B1672074) (an isoquinoline sulfonamide), is a known Rho-kinase inhibitor. A typical dataset from such an experiment would list the identified protein, the specific peptide sequence containing the modification, and the exact amino acid residue that was covalently labeled.

| Protein ID | Modified Peptide | Modified Residue |

| P62714 | K.DLpYANK.L | Tyrosine (Y) |

| Q13153 | R.AFpSVGTK.F | Serine (S) |

| P04637 | T.LGpLAR.V | Lysine (K) |

| P11362 | G.HpFNLFR.A | Histidine (H) |

This table represents a hypothetical outcome of a chemical proteomics experiment with this compound, illustrating the type of data generated. The specific protein and peptide identifications are for illustrative purposes only.

Emerging Roles in Labeling of Other Biomolecules (RNA, Carbohydrates)

The utility of sulfonyl fluoride-based probes is not limited to the study of proteins. Recent research has indicated the potential for "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry to be applied to the labeling of other important classes of biomolecules, namely ribonucleic acid (RNA) and carbohydrates. nih.gov This expansion of the molecular targets for sulfonyl fluoride probes opens up new avenues for investigating the structure, function, and interactions of these biomolecules in their native cellular context.

The chemical principles underlying the labeling of RNA and carbohydrates are analogous to that of proteins. The sulfonyl fluoride acts as an electrophile that can react with nucleophilic functional groups present on these biomolecules. In RNA, potential nucleophilic sites include the 2'-hydroxyl groups of the ribose sugar and certain positions on the nucleobases. For carbohydrates, the numerous hydroxyl groups present on the sugar rings offer multiple potential sites for covalent modification.

A study exploring the reactivity of multivalent electrophiles for affinity labeling demonstrated that an aryl sulfonyl fluoride was highly efficient for the labeling of a model protein that binds carbohydrates. nih.gov This work provides strong evidence for the ability of sulfonyl fluorides to react with carbohydrate moieties under appropriate conditions. The study utilized gold nanoparticles functionalized with a carbohydrate ligand and an aryl sulfonyl fluoride to achieve selective labeling of the target protein in a cell lysate. nih.gov Analysis by LC-MS/MS confirmed the covalent modification at multiple amino acid residues within the carbohydrate-binding site. nih.gov This suggests that a probe like this compound could potentially be used to label glycosylated proteins or to probe carbohydrate-binding proteins.

The application of sulfonyl fluorides to RNA labeling is a more nascent area of research. However, the established reactivity of the sulfonyl fluoride warhead with hydroxyl and amino groups suggests that it could be adapted for this purpose. The development of RNA-targeting small molecules is a rapidly growing field, and covalent probes are valuable tools for validating target engagement and for identifying the specific binding sites on the RNA molecule.

The successful application of this compound for labeling RNA or carbohydrates would likely involve similar experimental workflows as those used in proteomics. Following treatment of the biological sample with the probe, the labeled biomolecules would be isolated and analyzed by mass spectrometry to identify the site of modification.

| Biomolecule Class | Potential Nucleophilic Sites for Labeling |

| RNA | 2'-Hydroxyls, Nucleobase Heteroatoms |

| Carbohydrates | Hydroxyl Groups on Monosaccharide Units |

This table outlines the potential reactive sites on RNA and carbohydrates for covalent modification by sulfonyl fluoride probes.

The exploration of this compound and other sulfonyl fluoride probes for labeling non-proteinaceous biomolecules is an exciting frontier in chemical biology. Such tools will undoubtedly provide novel insights into the complex biological roles of RNA and carbohydrates.

Future Research Directions and Perspectives for 4 Methylisoquinoline 5 Sulfonyl Fluoride

Integration with Advanced Synthetic Methodologies

The synthesis of heteroaromatic sulfonyl fluorides like 4-Methylisoquinoline-5-sulfonyl fluoride (B91410) can be challenging. Future research should focus on integrating modern, more efficient synthetic methods to improve yield, scalability, and accessibility.

Novel Catalytic Systems: Recent advancements, such as the one-pot synthesis of aryl sulfonyl fluorides using Bi(III) redox-neutral catalysis, offer a promising strategy. nih.gov This method facilitates the direct insertion of SO₂ into a metal-carbon bond, providing a potential pathway for the efficient synthesis of the target compound. nih.gov

In Situ Generation: Heteroaromatic sulfonyl chlorides, the immediate precursors to sulfonyl fluorides, are often unstable. rsc.org Future synthetic routes could employ methods that generate the sulfonyl chloride in situ from a stable precursor like a sulfonic acid, followed immediately by a chloride-fluoride exchange. rsc.orgnih.gov This approach avoids the isolation of the unstable intermediate, which is particularly advantageous for heteroaromatic systems. rsc.org

Deoxyfluorination of Sulfonic Acids: Direct conversion of sulfonic acids to sulfonyl fluorides using deoxyfluorination reagents like Xtalfluor-E® represents a significant step forward. nih.gov Applying this one-step protocol to 4-methylisoquinoline-5-sulfonic acid could provide a milder and more direct route to the desired sulfonyl fluoride, improving upon traditional multi-step procedures that require harsh conditions. nih.gov

Table 1: Comparison of Synthetic Strategies for Sulfonyl Fluorides

| Method | Precursor | Key Features | Potential Advantage for 4-Methylisoquinoline-5-sulfonyl fluoride |

|---|---|---|---|

| Bi(III) Redox-Neutral Catalysis | Aryl Halide | One-pot strategy; direct SO₂ insertion. nih.gov | Efficient for complex aromatic systems. |

| In Situ Halogen Exchange | Sulfonic Acid | One-pot, two-step process; avoids isolation of unstable sulfonyl chloride. rsc.orgnih.gov | Overcomes instability of heteroaromatic sulfonyl chloride precursor. |

| Deoxyfluorination | Sulfonic Acid | Direct conversion using bench-stable reagents (e.g., Xtalfluor-E®). nih.gov | Milder conditions, improved yields, and operational simplicity. |

Exploration of Novel Biological Targets and Therapeutic Modalities

The sulfonyl fluoride moiety is a "privileged" warhead in chemical biology, capable of forming covalent bonds with a variety of nucleophilic amino acid residues beyond the commonly targeted cysteine. nih.govrsc.org This opens up a vast landscape of potential protein targets for inhibitors based on the this compound scaffold.

Targeting Non-Cysteine Residues: Unlike many covalent inhibitors that target cysteine, sulfonyl fluorides can react with serine, threonine, tyrosine, lysine (B10760008), and histidine residues. nih.govrsc.org Future research should involve screening this compound against diverse protein classes to identify novel interactions. The 4-methylisoquinoline (B18517) core can act as a recognition element, guiding the sulfonyl fluoride warhead to specific binding pockets.

Expanding the Druggable Proteome: The ability to target residues like lysine and tyrosine, which are more abundant in ligand-binding sites than cysteine, makes sulfonyl fluorides powerful tools for developing novel covalent probes and inhibitors. acs.orgacs.org Research could focus on targets previously considered "undruggable," such as transcription factors or scaffolding proteins, where the specific placement of a tyrosine or lysine could be exploited for covalent modification. rsc.orgnih.gov

Inhibition of Protein-Protein Interactions (PPIs): Covalent inhibitors are increasingly used to disrupt PPIs. rsc.org Structure-based design could be used to adapt the this compound scaffold to target key tyrosine or lysine residues at the interface of protein complexes, offering a powerful therapeutic strategy. rsc.org

Novel Therapeutic Areas: Sulfonyl fluoride-based inhibitors have shown promise against various enzymes, including fatty acid amide hydrolase (FAAH) and the E3 ubiquitin ligase component cereblon (CRBN). rsc.orgnih.govnih.gov Future work could explore the activity of this compound in these and other disease pathways, potentially leading to new treatments for cancer, inflammatory disorders, or neurological diseases.

Development of Chiral Sulfonyl Fluoride Inhibitors

Many biological targets possess chiral binding pockets, and stereochemistry plays a critical role in molecular recognition. The development of chiral versions of this compound could lead to inhibitors with significantly improved potency and selectivity.

Asymmetric Synthesis: A significant breakthrough has been the development of catalytic, enantioselective methods to form chiral S(VI)-F bonds. acs.org One such method uses a bifunctional catalyst to achieve asymmetric fluoride-chloride exchange on a sulfonimidoyl chloride precursor, yielding chiral sulfonimidoyl fluorides with high enantioselectivity. acs.org

Application to Drug Discovery: Applying this asymmetric methodology to precursors of this compound could generate enantiomerically pure inhibitors. These chiral probes would be invaluable for studying stereospecific interactions within a target's binding site and for developing highly selective drugs. This approach has already been used to create chiral intermediates for bioactive molecules, demonstrating its feasibility and potential. acs.org

Computational Chemistry Approaches for Reactivity and Selectivity Prediction

Computational methods are becoming indispensable in modern chemical research for predicting outcomes and guiding experimental design.

Mechanism and Synthesis Optimization: Density Functional Theory (DFT) calculations can be used to elucidate the reaction mechanisms for the synthesis of this compound. nih.gov This understanding can help optimize reaction conditions for higher yields and purity. Furthermore, machine learning algorithms have been shown to successfully navigate complex reaction landscapes to predict high-yielding conditions for deoxyfluorination reactions with sulfonyl fluorides. princeton.edu

Predicting Biological Targets: Covalent docking simulations can be performed with virtual libraries of sulfonyl fluorides to predict their binding affinity and covalent reactivity with the active sites of various proteins. rsc.org This in silico screening can prioritize which proteins this compound is most likely to inhibit, focusing laboratory resources on the most promising targets.

Reactivity Tuning: Computational studies can model how substitutions on the isoquinoline (B145761) ring influence the electronic properties and, consequently, the reactivity and stability of the sulfonyl fluoride group. acs.org This allows for the rational design of second-generation analogs with a finely tuned balance between aqueous stability and reactivity toward a specific amino acid residue, enhancing selectivity and reducing off-target effects.

Advancements in Radiochemistry Applications (e.g., 18F-Radiolabeling)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires molecules to be labeled with a positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F). frontiersin.org The sulfonyl fluoride group is an ideal handle for ¹⁸F-radiolabeling.

Synthesis of ¹⁸F-Tracer: The most common method for creating ¹⁸F-labeled arenesulfonyl fluorides involves a nucleophilic substitution reaction, where the chloride on a sulfonyl chloride precursor is exchanged for [¹⁸F]fluoride. nih.govacs.org A key future direction is the synthesis of [¹⁸F]this compound from its corresponding sulfonyl chloride precursor.

PET Imaging Applications: Once synthesized, the ¹⁸F-labeled version of this compound can be used as a PET tracer. This would enable researchers to:

Visualize the biodistribution and pharmacokinetics of the compound in vivo. mdpi.com

Quantify target engagement and occupancy in living subjects, providing direct evidence of a drug's mechanism of action.

Accelerate the preclinical and clinical development of drugs based on this scaffold.

Expanding Radiochemistry Toolkit: The development of novel ¹⁸F-labeled sulfonyl fluorides like [¹⁸F]ethenesulfonyl fluoride ([¹⁸F]ESF) has expanded the toolkit for radiolabeling biological molecules under mild conditions. phys.org While some initial products showed instability, these new reagents represent an ongoing effort to make ¹⁸F radiopharmaceuticals more accessible. acs.orgphys.org

Table 2: Potential Applications of ¹⁸F-Labeled this compound in PET Imaging

| Application Area | Research Question | Expected Outcome |

|---|---|---|

| Pharmacokinetics | How is the compound absorbed, distributed, metabolized, and excreted? | Visualization of tracer uptake and clearance from organs over time. mdpi.com |

| Target Engagement | Does the compound bind to its intended biological target in vivo? | Quantification of receptor/enzyme occupancy at different doses. |

| Drug Development | Can target binding be correlated with therapeutic efficacy? | A tool for dose-finding studies and patient stratification. |

| Diagnostic Imaging | Can the tracer be used to detect or stage disease? | Imaging of target expression levels in pathological versus healthy tissue. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.